PNU-183792

Antiviral Drug Discovery Herpesvirus Pharmacology CMV and VZV Therapeutics

PNU-183792 is a 4-oxo-1,4-dihydroquinoline derivative that functions as a potent, orally active, non-nucleoside inhibitor (NNI) of herpesvirus DNA polymerases. Its mechanism of action has been elucidated at the atomic level through a ternary complex crystal structure with HSV-1 polymerase and DNA.

Molecular Formula C23H24ClN3O3
Molecular Weight 425.9 g/mol
CAS No. 282536-25-8
Cat. No. B10827011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-183792
CAS282536-25-8
Molecular FormulaC23H24ClN3O3
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=C1C=CC(=C2)CN3CCOCC3)C(=O)NCC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H24ClN3O3/c1-26-15-20(23(29)25-13-16-2-5-18(24)6-3-16)22(28)19-12-17(4-7-21(19)26)14-27-8-10-30-11-9-27/h2-7,12,15H,8-11,13-14H2,1H3,(H,25,29)
InChIKeySXLQSQMKOYVAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PNU-183792 (CAS 282536-25-8) as a Broad-Spectrum Non-Nucleoside Herpesvirus Polymerase Inhibitor for Antiviral Research and Drug Development


PNU-183792 is a 4-oxo-1,4-dihydroquinoline derivative [1] that functions as a potent, orally active, non-nucleoside inhibitor (NNI) of herpesvirus DNA polymerases [2]. Its mechanism of action has been elucidated at the atomic level through a ternary complex crystal structure with HSV-1 polymerase and DNA [3]. The compound demonstrates a broad-spectrum antiviral profile against key human herpesviruses, including human cytomegalovirus (HCMV), varicella zoster virus (VZV), and herpes simplex virus (HSV) [1][2], positioning it as a critical chemical probe for studying viral replication and a validated starting point for next-generation antiviral drug design [4].

1
Non-nucleoside polymerase inhibitor (NCI) mechanism studies — structural binding mode characterized at atomic resolution
2
Drug-resistant herpesvirus research — retains reported activity against GCV-resistant, CDV-resistant HCMV, and ACV-resistant HSV
3
Oral bioavailability and in vivo model-response context — reported efficacy in lethal MCMV infection model

Why Generic Substitution Fails for PNU-183792: Structural Specificity Dictates Non-Nucleoside Binding and Resistance Profile


PNU-183792 is not a simple nucleoside analog that can be replaced by a generic version of acyclovir or ganciclovir. Its 4-oxo-dihydroquinoline scaffold confers a unique, non-nucleoside mechanism of action. Crystallographic data from the ternary complex (PDB: 7LUF) demonstrates that PNU-183792 binds to the polymerase active site and acts as a nucleotide-competing inhibitor (NCI), a mode distinct from chain-terminating nucleoside analogs [1]. This structural specificity directly translates into a differentiated pharmacological profile. The compound retains full activity against ganciclovir-resistant HCMV, cidofovir-resistant HCMV, and acyclovir-resistant HSV [2], a critical advantage not shared by standard nucleoside therapies. Consequently, substituting PNU-183792 with a generic nucleoside analog in research or screening cascades would lead to experimental failure against drug-resistant viral models and would not accurately probe the NCI binding pocket of the viral polymerase. The precise molecular interactions, particularly with residue V823 of HSV-1 polymerase, are essential for its function and are not replicated by other inhibitor classes [3].

Target Compound PNU-183792
Generic Nucleoside Analogs (ACV, GCV) Chain-terminating mechanism distinct from NCI binding — active-site interaction with residue V823 is not replicated; activity against drug-resistant strains may not transfer
Target Compound PNU-183792
In Vitro-Only Polymerase Inhibitors Oral bioavailability and in vivo exposure context may differ — lethal MCMV model response may not be reproduced
Target Compound PNU-183792
Other 4-Oxo-Dihydroquinolines Without Structural Data Binding-mode interpretation may differ without PDB: 7LUF atomic coordinates — rational design and resistance-mutation analysis may require validation

Quantitative Evidence Guide for PNU-183792: Head-to-Head Potency, Resistance, and Selectivity Comparisons


PNU-183792 Demonstrates Comparable or Superior Potency to Licensed Nucleoside Analogs in Plaque Reduction Assays

PNU-183792 was directly compared to ganciclovir (GCV) and acyclovir (ACV) using plaque reduction and virus yield reduction assays against clinical isolates of CMV and VZV. Against CMV, PNU-183792 was found to be as potent as ganciclovir, the standard of care. Against VZV, PNU-183792 exhibited superior potency compared to acyclovir [1].

Potency vs. Nucleoside Analogs
Head-to-head
HCMV IC50: 0.69 μM VZV IC50: 0.37 μM HSV IC50: 0.58 μM
Reported comparable potency to ganciclovir for HCMV; reported higher ranking than acyclovir for VZV in plaque reduction assays
Supports selection as non-nucleoside alternative comparator for VZV and HCMV research models
Clinical isolate-based plaque reduction and virus yield reduction assays
Antiviral Drug Discovery Herpesvirus Pharmacology CMV and VZV Therapeutics

PNU-183792 Retains Full Activity Against Drug-Resistant Viral Strains Where Standard Therapies Fail

A key differentiator for PNU-183792 is its robust activity against viral strains that have developed resistance to standard-of-care nucleoside drugs. Studies demonstrate that PNU-183792 remains fully active against both ganciclovir-resistant and cidofovir-resistant HCMV, as well as acyclovir-resistant HSV [1]. This is in stark contrast to the licensed comparators, which lose efficacy against these mutants.

Drug-Resistant Strain Activity
Head-to-head
GCV-resistant HCMV: active CDV-resistant HCMV: active ACV-resistant HSV: active
Reported retention of activity where licensed nucleoside comparators lose efficacy
Supports antiviral resistance research — bypasses common nucleoside analog resistance mechanisms
Laboratory-derived and clinical isolate drug-resistant strains
Antiviral Resistance Herpesvirus Mutation Drug-Resistant CMV and HSV

PNU-183792 Exhibits High Selectivity for Viral Polymerases Over Human Cellular Polymerases

PNU-183792 demonstrates a high degree of specificity for viral DNA polymerases. It is highly active against HCMV, VZV, and HSV polymerases with sub-micromolar IC50 values, but it is completely inactive (IC50 > 40 μM) against human alpha, gamma, or delta polymerases [1]. This translates to an >58-fold selectivity window for HSV and >108-fold for VZV. Furthermore, it is inactive against unrelated DNA and RNA viruses [1]. This contrasts with some nucleoside analogs that can interact with host polymerases, leading to off-target effects.

Viral vs. Human Polymerase Selectivity
Reported
>58-fold (HSV) >108-fold (VZV)
Human α, γ, δ polymerase IC50 > 40 μM; no reported activity against unrelated DNA/RNA viruses
Supports selectivity endpoint review — context for off-target cytotoxicity assessment in cell-based assays
Biochemical polymerase activity assays, purified enzymes
Target Selectivity Mechanism of Action Safety Pharmacology

PNU-183792 Confers Oral Bioavailability and In Vivo Efficacy Not Found in Many Research-Grade Polymerase Inhibitors

Unlike many polymerase inhibitors that are limited to in vitro use due to poor pharmacokinetics, PNU-183792 is orally bioavailable and demonstrates clear in vivo efficacy. In a lethal murine cytomegalovirus (MCMV) infection model, oral administration of PNU-183792 was efficacious [1]. This establishes a clear differentiation from non-bioavailable tool compounds and provides a validated path for in vivo proof-of-concept studies.

In Vivo Oral Efficacy
Model context
Orally bioavailable Lethal MCMV model: efficacious
Reported in vivo model response via oral route — distinct from in vitro-only tool compounds
Supports in vivo proof-of-concept study design and exposure-model interpretation
Lethal murine cytomegalovirus infection model
In Vivo Pharmacology Oral Bioavailability Animal Model of Infection

Atomic-Level Structural Data Provides a Blueprint for Rational Drug Design and Understanding Resistance

The co-crystal structure of PNU-183792 bound to the HSV-1 DNA polymerase ternary complex has been solved at 3.5 Å resolution (PDB ID: 7LUF) [1]. This structure reveals its unique mechanism as a nucleotide-competing inhibitor (NCI), distinct from chain-terminating nucleoside analogs. The structure also identifies a direct interaction between PNU-183792 and residue V823 of the polymerase, which rationalizes why specific mutations at this position lead to loss of inhibition [1].

Crystal Structure Data
Reported
PDB: 7LUF 3.5 Å resolution
Ternary complex with HSV-1 polymerase and DNA — NCI binding mode confirmed; V823 interaction identified
Supports structure-based drug design and resistance-mutation rationalization
X-ray crystallography, purified HSV-1 polymerase complex
Structural Biology Drug Design Mechanism of Resistance

Strategic Research and Industrial Applications of PNU-183792 Based on Validated Evidence


Validating Non-Nucleoside Inhibitor (NCI) Mechanisms in Antiviral Drug Discovery

Scientists developing novel non-nucleoside herpesvirus polymerase inhibitors should procure PNU-183792 as a gold-standard reference compound. Its well-characterized NCI mechanism, elucidated by the ternary complex crystal structure (PDB: 7LUF), makes it an essential tool for establishing target engagement and validating binding modes for new chemical series [1].

Investigating and Overcoming Antiviral Drug Resistance in CMV, VZV, and HSV

Research groups focused on antiviral resistance mechanisms should prioritize the use of PNU-183792. Its demonstrated efficacy against ganciclovir-resistant HCMV, cidofovir-resistant HCMV, and acyclovir-resistant HSV provides a unique tool to probe viral fitness, study resistance-associated mutations, and validate novel compounds designed to circumvent these pathways [1].

Conducting In Vivo Proof-of-Concept Studies for Broad-Spectrum Anti-Herpesvirus Agents

For researchers planning to transition from in vitro to in vivo models, PNU-183792 is a critical procurement item. Its established oral bioavailability and efficacy in a lethal MCMV mouse model offer a validated, low-risk starting point for preclinical efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and therapeutic window assessments [1].

Performing Structure-Based Drug Design (SBDD) and Computational Chemistry on Viral Polymerases

Medicinal chemists and computational biologists engaged in structure-based drug design for herpesvirus targets require PNU-183792. The availability of high-resolution atomic coordinates (PDB: 7LUF) for its binding to HSV-1 polymerase enables accurate molecular docking studies, free energy perturbation (FEP) calculations, and rational optimization of novel 4-oxo-dihydroquinoline analogs to improve potency and drug-like properties [2].

Application
Selection Property
Validation Focus
Non-nucleoside inhibitor (NCI) mechanism studies
NCI binding-mode characterization
Target engagement and binding-mode confirmation
Antiviral drug resistance research (CMV, VZV, HSV)
Drug-resistant strain activity profile
Resistance-associated mutation analysis
In vivo proof-of-concept and exposure-model studies
Oral bioavailability and in vivo exposure context
PK/PD modeling and exposure-response review
Structure-based drug design and computational chemistry
High-resolution crystal structure data (PDB: 7LUF)
Molecular docking and FEP calculation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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